

## **GV-58 compound structure and properties**

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Compound of Interest		
Compound Name:	GV-58	
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## **An In-Depth Technical Guide to GV-58**

Authored for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GV-58** is a novel small molecule compound identified as a potent and selective agonist for N-type and P/Q-type voltage-gated calcium (Ca²+) channels.[1][2][3] Developed as a modification of (R)-roscovitine, **GV-58** has demonstrated significant potential in preclinical research, particularly for conditions associated with neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[4][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **GV-58**. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

# Compound Structure and Physicochemical Properties

**GV-58**, with the IUPAC name (2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol, is a purine derivative.[4][7] Its chemical structure is distinguished by modifications from its parent compound, (R)-roscovitine, which enhance its efficacy as a calcium channel agonist while reducing its activity as a cyclin-dependent kinase (CDK) antagonist.[5]



Table 1: Physicochemical Properties of GV-58

Property	Value	Source
Molecular Formula	C18H26N6OS	[7]
Molecular Weight	374.5 g/mol	[3][7]
CAS Number	1402821-41-3	[3][7]
Appearance	White to off-white powder	N/A
Solubility	DMSO: ≥ 75 mg/mL (200.26 mM) Ethanol: 75 mg/mL Water: Insoluble	[1][3]
Storage	Powder: -20°C for 3 years In solvent: -80°C for 1 year	[1][3]

# Mechanism of Action and Pharmacological Properties

**GV-58** functions as a positive allosteric modulator of Cav2.2 (N-type) and Cav2.1 (P/Q-type) voltage-gated calcium channels.[2][5] These channels are critical for regulating neurotransmitter release at synapses.[2] The primary mechanism of **GV-58** involves slowing the deactivation (closing) of these channels, which leads to a substantial increase in presynaptic Ca<sup>2+</sup> influx during neuronal activity.[1][5] This enhanced calcium entry subsequently increases the quantity of neurotransmitter released from the presynaptic terminal. [8][9]

Recent studies have also indicated that **GV-58** can modulate other ion channels, including voltage-gated Na<sup>+</sup> currents (INa), where it has been shown to enhance both transient and late components.[4]

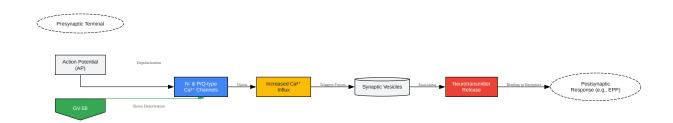
Table 2: Pharmacological Properties of GV-58



Parameter	Target Channel	Value (EC50 / IC50)	Notes
Agonist Activity (EC50)	N-type Ca <sup>2+</sup> Channel (Cav2.2)	7.21 μΜ	[1][3]
Agonist Activity (EC50)	P/Q-type Ca <sup>2+</sup> Channel (Cav2.1)	8.81 μΜ	[1][3]
Effect on INa (EC50)	Peak Voltage-Gated Na+ Current	8.9 μΜ	[4]
Effect on INa (EC50)	Late Voltage-Gated Na+ Current	2.6 μΜ	[4]

## **Signaling Pathway and Experimental Workflows**

**GV-58**'s therapeutic potential lies in its ability to enhance weakened synaptic transmission. By targeting presynaptic calcium channels, it directly influences the core machinery of neurotransmitter release.

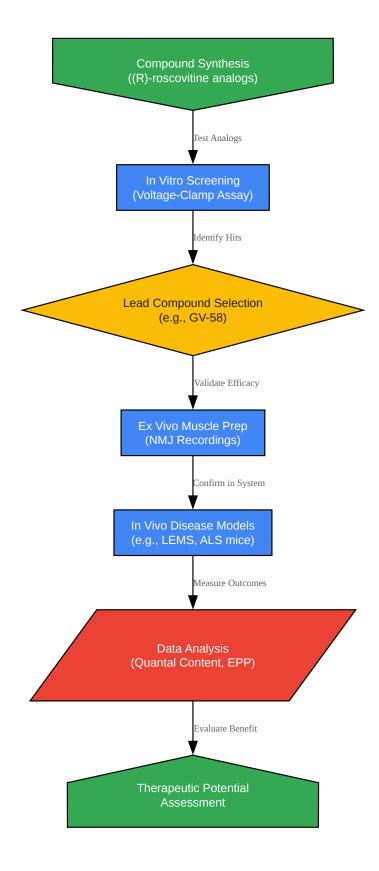


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Caption: Mechanism of **GV-58** at the presynaptic terminal.



The workflow for evaluating compounds like **GV-58** often involves a multi-step process, from initial screening to in vivo validation.





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Caption: Workflow for evaluation of novel calcium channel agonists.

## **Key Experimental Protocols**

This protocol is used to measure the effect of **GV-58** on specific ion channel currents (e.g., Cav2.2, Cav2.1, Nav).

- Cell Preparation: Pituitary GH₃ cells or other suitable cell lines expressing the target channels are cultured under standard conditions.[4]
- Solutions:
  - External Solution (Ca<sup>2+</sup>-free, for INa): Composed of (in mM): 150 NaCl, 5 KCl, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[4]
  - Pipette Internal Solution: Composed of (in mM): 130 Cs-aspartate, 20 CsCl, 1 MgCl<sub>2</sub>, 10 HEPES, 0.1 EGTA, 3 Na<sub>2</sub>ATP, and 0.1 Na<sub>2</sub>GTP, adjusted to pH 7.2 with CsOH.[4]
- Recording:
  - Establish whole-cell patch-clamp configuration.
  - Hold the cell at a membrane potential of -80 mV.
  - Apply depolarizing voltage steps (e.g., to -10 mV for 30 ms) to elicit currents.
  - Record baseline currents in the vehicle control solution.
  - Perfuse the bath with the desired concentration of GV-58 (e.g., 1-50 μM) and repeat the voltage-step protocol.
  - Analyze changes in current amplitude, activation, and deactivation kinetics.

This protocol assesses the effect of **GV-58** on neurotransmitter release at a functional synapse.



 Preparation: Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or epitrochleoanconeus muscle) and place it in a recording chamber with oxygenated Ringer's solution.[6]

#### Recording:

- Place a stimulating electrode on the motor nerve and an intracellular recording electrode in a muscle fiber near the end-plate region.
- Stimulate the nerve to evoke end-plate potentials (EPPs). Record spontaneous miniature end-plate potentials (mEPPs) without stimulation.
- Establish a baseline recording in a vehicle control solution (e.g., 0.1% DMSO).[10]
- Apply GV-58 (typically 50 μM) to the bath and allow it to incubate for at least 30 minutes.
  [8]
- Repeat the stimulation and recording protocol in the presence of GV-58.

#### Analysis:

- Measure the amplitudes of EPPs and mEPPs.
- Calculate the quantal content (mean EPP amplitude / mean mEPP amplitude) to quantify neurotransmitter release. An increase in quantal content indicates enhanced release.[8]

## **Therapeutic Potential and Future Directions**

**GV-58** has shown considerable promise in preclinical models of neuromuscular disorders characterized by deficient neurotransmitter release. In mouse models of LEMS, **GV-58** restores function at the neuromuscular junction.[1][8] Furthermore, in an experimental model of ALS, daily administration of **GV-58** delayed disease progression and helped maintain synapse innervation.[6]

While its primary action is on N- and P/Q-type calcium channels, its secondary effects on other ion channels, such as sodium channels, warrant further investigation.[4][9] Future research should focus on optimizing its pharmacokinetic profile, evaluating long-term safety, and exploring its efficacy in a broader range of neurological and neuromuscular diseases. The



selective enhancement of synaptic transmission by **GV-58** represents a valuable therapeutic strategy for conditions where neuronal communication is compromised.[9]

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